METHYL 4-[(E)-({2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE
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Overview
Description
METHYL 4-[(E)-({2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE is a complex organic compound characterized by its intricate structure, which includes a benzene ring, sulfonamide group, and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-({2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of methanol and benzoic acid in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced equipment to maintain reaction conditions and optimize yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-({2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
METHYL 4-[(E)-({2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 4-[(E)-({2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular interactions depend on the context of its application and the specific biological system involved .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Shares the ester functional group but lacks the sulfonamide and acetamido groups.
Ethyl benzoate: Similar ester structure with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group, differing in chain length and properties.
Uniqueness
METHYL 4-[(E)-({2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonamide and acetamido groups, in particular, distinguishes it from simpler esters and enhances its versatility in research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(E)-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-32-21-14-12-20(13-15-21)27(34(30,31)22-6-4-3-5-7-22)17-23(28)26-25-16-18-8-10-19(11-9-18)24(29)33-2/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVZUPSVOYKJLR-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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